CYP3A5 and CYP2D6 Inhibition Profile of (2,3-Dimethylphenyl)methanol
In standardized enzyme inhibition assays, (2,3-Dimethylphenyl)methanol demonstrates reversible inhibition of two major human cytochrome P450 isoforms. Against CYP3A5, it exhibits an IC50 of 17,000 nM (17 µM) [1]. Against CYP2D6, it exhibits an IC50 of 71,000 nM (71 µM) [2]. While class-level inference suggests that benzylic alcohols can interact with CYP enzymes, the specific quantitative values reported here are distinct to the 2,3-dimethyl substitution pattern. This selective, albeit moderate, inhibition profile provides a quantifiable benchmark for this specific regioisomer.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | CYP3A5: IC50 = 17,000 nM; CYP2D6: IC50 = 71,000 nM |
| Comparator Or Baseline | No direct head-to-head comparator data available for other dimethylbenzyl alcohol isomers in the same assay. Baseline is the compound's own activity against different CYP isoforms. |
| Quantified Difference | 4.2-fold higher potency for CYP3A5 vs. CYP2D6 |
| Conditions | Recombinant human CYP3A5 with human P450 oxidoreductase and b5; recombinant human CYP2D6. |
Why This Matters
For researchers investigating metabolic stability or potential drug-drug interactions, this quantified CYP inhibition data is essential for contextualizing the compound's biological behavior and comparing it to other candidate building blocks.
- [1] BindingDB. BDBM50088503 (CHEMBL3527048). Target: Cytochrome P450 3A5 (Human). IC50: 1.70E+4 nM. https://w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50088503 (accessed 2025). View Source
- [2] BindingDB. BDBM50088503 (CHEMBL3527048). Target: Cytochrome P450 2D6 (Human). IC50: 7.10E+4 nM. https://w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50088503 (accessed 2025). View Source
